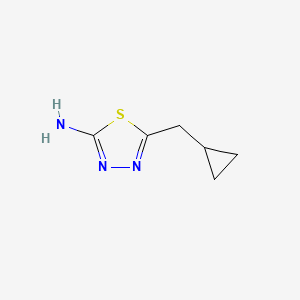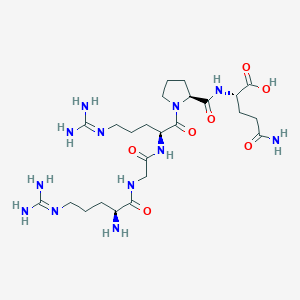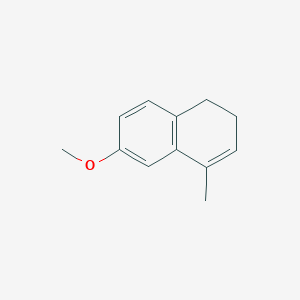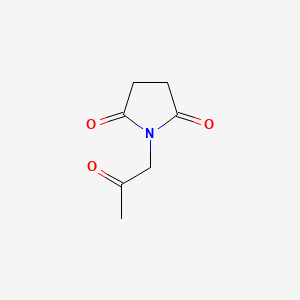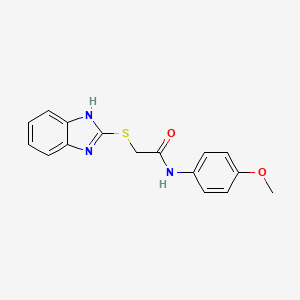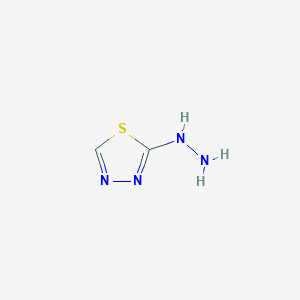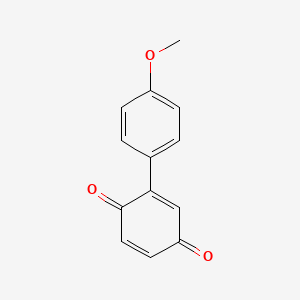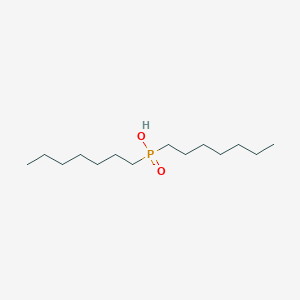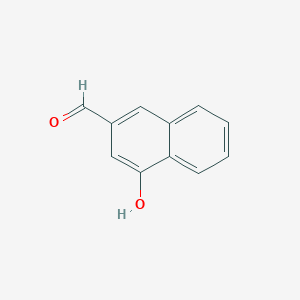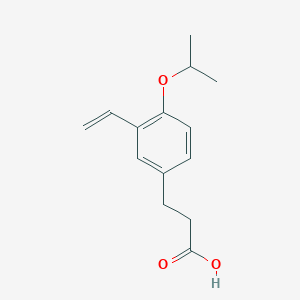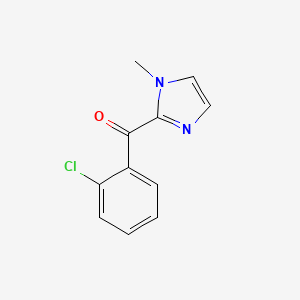
3-Bromodecane
描述
3-Bromodecane is an organic compound with the molecular formula C10H21Br. It is a brominated alkane, specifically a decane molecule with a bromine atom attached to the third carbon in the chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromodecane can be synthesized through the bromination of decane. One common method involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds via a free radical mechanism, where the bromine molecule is split into two bromine radicals that react with the decane to form this compound.
Industrial Production Methods: In industrial settings, this compound can be produced using similar bromination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to optimize the reaction efficiency and safety.
化学反应分析
Types of Reactions: 3-Bromodecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting this compound with sodium hydroxide (NaOH) can produce 3-decanol.
Elimination Reactions: this compound can undergo dehydrohalogenation to form alkenes. For instance, treating it with a strong base like potassium tert-butoxide can yield 3-decene.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol as solvent, reflux conditions.
Elimination Reactions: Potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent, room temperature.
Major Products:
Nucleophilic Substitution: 3-Decanol
Elimination Reactions: 3-Decene
Reduction: Decane
科学研究应用
3-Bromodecane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds and alkenes.
Biology: this compound derivatives, such as 3-bromopyruvate, are studied for their potential anticancer properties.
Medicine: Research on 3-bromopyruvate suggests it may be effective against metastatic prostate cancer by inhibiting the movement and proliferation of cancer cells.
Industry: It is used in the synthesis of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of 3-bromodecane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the carbon chain, allowing a nucleophile to attack the positively charged carbon atom. In elimination reactions, the base abstracts a proton from a carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and the release of a bromide ion.
相似化合物的比较
1-Bromodecane: Similar to 3-bromodecane but with the bromine atom attached to the first carbon. It undergoes similar reactions but with different regioselectivity.
2-Bromodecane: The bromine atom is attached to the second carbon. It also undergoes nucleophilic substitution and elimination reactions.
1-Bromododecane: A longer chain brominated alkane with similar chemical properties but different physical properties due to the longer carbon chain.
Uniqueness of this compound: this compound is unique in its position of the bromine atom, which affects its reactivity and the types of products formed in chemical reactions. Its specific structure makes it useful in synthesizing certain compounds that require the bromine atom to be at the third position.
属性
IUPAC Name |
3-bromodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQSKDDBPQFMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337942 | |
| Record name | 3-Bromodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30571-71-2 | |
| Record name | 3-Bromodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


